N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide
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Overview
Description
“N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide” is a sulfonamide-based indole derivative . It has a molecular formula of C14H20N2O4S2 and an average mass of 344.450 Da . Indole derivatives like this one are crucial in medicinal chemistry due to their wide range of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives involves a variety of techniques . For instance, N1-arylsulfonyl-3-piperazinyl indole derivatives can be created by reacting sodium triacetoxyborohydride, N-alkyl piperazines, and titanium isopropoxide with the derivatives of substituted N-alkyl acetyl indoxyl . The resulting indole derivatives can then be deacetylated .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced and exhibit strong antimicrobial actions .Chemical Reactions Analysis
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis
Indole, a key component of “N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide”, is a relatively weak basic chemical . This is due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . As a result, the lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead .Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of “N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide”. However, the available information is primarily focused on its potential medical applications, particularly its inhibitory activity against tumor-associated enzymes such as carbonic anhydrase IX and XII, which suggests a role in cancer therapy .
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide are the carbonic anhydrase (CA) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining pH homeostasis within cells and tissues, and their overexpression is associated with various types of cancers .
Mode of Action
N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide interacts with its targets by inhibiting the activity of CA IX and CA XII . This inhibition disrupts the normal function of these enzymes, leading to a decrease in intracellular pH and an increase in extracellular acidity .
Biochemical Pathways
The inhibition of CA IX and CA XII affects the carbonic acid-bicarbonate buffer system , a major biochemical pathway involved in maintaining pH balance within cells and tissues . This disruption can lead to a variety of downstream effects, including a decrease in tumor cell proliferation and an increase in sensitivity to certain anticancer drugs .
Result of Action
The inhibition of CA IX and CA XII by N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide can lead to a variety of molecular and cellular effects. These include a decrease in tumor cell proliferation and an increase in the sensitivity of these cells to certain anticancer drugs . Additionally, this compound has been shown to reverse chemoresistance to doxorubicin in cells with overexpression of P-glycoprotein .
Action Environment
The action of N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide can be influenced by various environmental factors. For instance, hypoxic conditions, which are common in tumor microenvironments, can enhance the expression of CA IX and CA XII . This could potentially increase the efficacy of this compound in such environments.
properties
IUPAC Name |
N-cyclopentyl-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-21(17,18)16-9-8-11-10-13(6-7-14(11)16)22(19,20)15-12-4-2-3-5-12/h6-7,10,12,15H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAVBPXGCFEYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide |
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